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Compound of Interest

Compound Name: Benzyl propiolate

Cat. No.: B1268164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for benzyl propiolate
(C₁₀H₈O₂), a valuable propiolic acid ester in organic synthesis. Due to the relative scarcity of

publicly available spectral data for this compound compared to its saturated analog, benzyl

propionate, this guide compiles known information and outlines the standard experimental

protocols for its characterization.

Introduction
Benzyl propiolate is an organic compound with the chemical formula C₁₀H₈O₂. It consists of a

benzyl group attached to a propiolate ester. The presence of the alkyne functional group makes

it a versatile building block in various organic reactions, including cycloadditions and coupling

reactions. Accurate spectral characterization is crucial for confirming the identity and purity of

synthesized benzyl propiolate. This guide focuses on the key spectroscopic techniques used

for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Spectral Data Summary
Comprehensive, experimentally verified spectral data for benzyl propiolate is not widely

available in public databases. However, based on the known synthesis and characterization of

this compound in the chemical literature, the expected spectral features can be summarized.
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Researchers seeking definitive data should refer to the primary literature where the synthesis of

benzyl propiolate is described, such as:

Synthesis, 2005, # 14, p. 2357 - 2366

Tetrahedron, 2013, vol. 69, # 26, p. 5495 - 5500

Organic Letters, 2012, vol. 14, # 13, p. 3264 - 3267

The following tables present predicted and partially reported data for benzyl propiolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for Benzyl Propiolate (in CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3-7.4 m 5H
Aromatic protons

(C₆H₅)

~5.2 s 2H
Methylene protons (-

CH₂-)

~2.9 s 1H
Acetylenic proton (≡C-

H)

Table 2: Predicted ¹³C NMR Spectral Data for Benzyl Propiolate (in CDCl₃)
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Chemical Shift (δ) ppm Assignment

~152 Ester carbonyl carbon (C=O)

~135 Aromatic quaternary carbon

~128-129 Aromatic CH carbons

~77 Acetylenic carbon (-C≡)

~75 Acetylenic carbon (-C≡H)

~67 Methylene carbon (-CH₂-)

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for Benzyl Propiolate

Wavenumber (cm⁻¹) Functional Group Description

~3300 ≡C-H Acetylenic C-H stretch

~2100 C≡C
Carbon-carbon triple bond

stretch

~1715 C=O Ester carbonyl stretch

~1250, ~1100 C-O Ester C-O stretch

~3100-3000 =C-H Aromatic C-H stretch

~1600, ~1495 C=C Aromatic C=C stretch

Mass Spectrometry (MS)
Table 4: Reported Mass Spectrometry Data for Benzyl Propiolate
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m/z Description

160 Molecular ion [M]⁺

91 Tropylium ion [C₇H₇]⁺ (base peak)

77 Phenyl ion [C₆H₅]⁺

53 [C₄H₅]⁺ fragment

Experimental Protocols
The following are detailed methodologies for the key experiments used to obtain the spectral

data for benzyl propiolate.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the molecular structure of benzyl
propiolate.

Methodology:

Sample Preparation: A small amount of purified benzyl propiolate (typically 5-10 mg) is

dissolved in approximately 0.6 mL of a deuterated solvent, most commonly chloroform-d

(CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used.

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-

5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise

ratio.
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The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum.

Key parameters include a spectral width of approximately 220 ppm, a longer relaxation

delay (e.g., 2-10 seconds), and a significantly higher number of scans (e.g., 1024 or more)

due to the lower natural abundance of ¹³C.

The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy
Objective: To identify the functional groups present in benzyl propiolate.

Methodology:

Sample Preparation: For a liquid sample like benzyl propiolate, the neat liquid is typically

used. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The thin film of the sample is placed in the spectrometer's sample holder.

The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to

improve the signal-to-noise ratio.

The final spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry
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Objective: To determine the molecular weight and fragmentation pattern of benzyl propiolate.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification before analysis.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the EI

source, the sample molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Analysis: The resulting mass spectrum plots the relative intensity of ions as a function

of their m/z ratio.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like benzyl propiolate.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the synthesis and spectral characterization of benzyl propiolate.

To cite this document: BenchChem. [Spectral Data of Benzyl Propiolate: A Technical Guide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268164#benzyl-propiolate-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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